molecular formula C19H23N3O2 B5463996 8-[2-(1H-pyrazol-1-yl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one

8-[2-(1H-pyrazol-1-yl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one

Cat. No. B5463996
M. Wt: 325.4 g/mol
InChI Key: OLEAMZGDHLKFNU-UHFFFAOYSA-N
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Description

The compound “8-[2-(1H-pyrazol-1-yl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known to exhibit various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a spiro configuration. Spiro compounds are those that have two or more rings that meet at only one atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole compounds are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrazole ring could influence its acidity and basicity .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrazole derivatives are known to have various biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions involving this compound could include exploring its potential biological activities, developing new synthesis methods, and studying its reactivity .

properties

IUPAC Name

9-[(2-pyrazol-1-ylphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-18-7-9-19(8-3-14-24-19)10-13-21(18)15-16-5-1-2-6-17(16)22-12-4-11-20-22/h1-2,4-6,11-12H,3,7-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEAMZGDHLKFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(CC2)CC3=CC=CC=C3N4C=CC=N4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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